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Compound of Interest

Compound Name: 6-chloro-N-methylpyridin-2-amine

Cat. No.: B183386 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical and materials science

research. This document is intended for researchers, scientists, and drug development

professionals, offering detailed predicted data and standardized experimental protocols for

NMR, IR, and MS analysis.

Introduction
6-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative with significant potential

in the synthesis of novel bioactive compounds and functional materials. A thorough

understanding of its spectroscopic characteristics is fundamental for its identification, purity

assessment, and quality control during synthesis and application. Due to the limited availability

of public experimental data, this guide presents a combination of predicted spectroscopic data

and established analytical methodologies to support research and development activities

involving this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 6-chloro-N-methylpyridin-2-amine. These

predictions are based on established computational models and provide a reliable reference for

experimental verification.
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Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for 6-chloro-N-methylpyridin-2-amine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 Doublet of Doublets 1H H-4

~6.7 Doublet 1H H-5

~6.5 Doublet 1H H-3

~5.0 Broad Singlet 1H N-H

~2.9 Singlet 3H N-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for 6-chloro-N-methylpyridin-2-amine

Chemical Shift (δ) ppm Assignment

~159 C-2

~150 C-6

~138 C-4

~112 C-5

~106 C-3

~29 N-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 6-chloro-N-methylpyridin-2-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3350 Medium
N-H Stretch (Secondary

Amine)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (N-CH₃)

1600-1550 Strong C=C Stretch (Pyridine Ring)

1500-1400 Strong C=N Stretch (Pyridine Ring)

1335-1250 Strong Aromatic C-N Stretch[1]

800-700 Strong C-Cl Stretch

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for 6-chloro-N-methylpyridin-2-amine

m/z Relative Intensity (%) Assignment

142/144 100/33
[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl

isotopes)

127/129 60/20 [M-CH₃]⁺

107 40 [M-Cl]⁺

78 50 [C₅H₄N]⁺ (Pyridyl fragment)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 6-chloro-
N-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, centered at 6

ppm.

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, centered

at 110 ppm.

Use a 30-degree pulse width and a relaxation delay of 5 seconds.

Accumulate 1024 scans.

Data Processing: Process the acquired free induction decays (FIDs) with an exponential

window function and Fourier transform. Phase and baseline correct the resulting spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 32 scans at a resolution of 4 cm⁻¹.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Data Acquisition:

For EI, use an ionization energy of 70 eV.

For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into

the source.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 6-chloro-N-methylpyridin-2-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This guide provides a foundational set of data and protocols to aid in the spectroscopic

analysis of 6-chloro-N-methylpyridin-2-amine. Researchers are encouraged to use this

information as a starting point for their experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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